1,8A-dihydroindolizine-3,8(2H,5H)-dione
Description
Properties
CAS No. |
109070-37-3 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
1,2,5,8a-tetrahydroindolizine-3,8-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h1-2,6H,3-5H2 |
InChI Key |
UFXHDNXRYNIIFB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C(=O)C=CC2 |
Synonyms |
3,8(2H,5H)-Indolizinedione,1,8a-dihydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key Differences :
- The indolizine core (6-5 fused rings) offers distinct electronic properties compared to acridine (tricyclic) or isoquinoline (6-6 fused).
- Substituents like methyl or phenyl groups in acridinediones enhance steric hindrance and solubility, whereas thiophene groups in pyrrolopyrrole diones improve π-conjugation for optoelectronic applications .
Physicochemical Properties
Notes:
- The methanoisoquinoline derivative’s higher predicted boiling point (404.6°C) suggests stronger intermolecular forces compared to less rigid frameworks .
- Acridinediones exhibit tunable fluorescence due to substituent effects, which may differ in indolizine analogs .
Spectral Data:
Key Insight : The indolizine dione’s carbonyl stretches (~1650–1700 cm⁻¹) would align with acridinediones, but its proton NMR would reflect the unique indolizine ring environment.
Preparation Methods
Synthesis via Pyridinium Bromide Intermediates
A representative procedure involves reacting 2-methylpyridine (α-picoline) with ethyl 2-bromoacetoacetate in ethyl acetate to form a pyridinium bromide salt. Subsequent treatment with 1,3-diketones (e.g., acetylacetone) in the presence of triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) induces cyclization. For example:
-
Reactants : Pyridinium bromide (1.2 equiv), 1,3-diketone (1.0 equiv), DABCO (2.0 equiv)
-
Solvent : 1,2-Dichloroethane (DCE)
-
Workup : Column chromatography (SiO₂, petroleum ether/ethyl acetate) yields the dione with ~70–85% efficiency.
Key spectroscopic data for the product include:
-
IR : Strong absorptions at 1720 cm⁻¹ (C=O stretch of diketone) and 1665 cm⁻¹ (amide C=O).
-
¹H NMR : Distinct singlet for the methylene protons adjacent to ketones (δ 2.48–2.50 ppm) and aromatic protons (δ 6.95–8.21 ppm).
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition between azomethine ylides and electron-deficient alkenes offers a regioselective route to indolizine diones. This method leverages in situ generation of ylides from isatin and amino acids (e.g., L-pipecolic acid).
Three-Component Reaction Protocol
A one-pot system combining:
-
Dipole precursor : Isatin (0.44 mmol) and L-pipecolic acid (0.48 mmol) in ethanol.
-
Dipolarophile : 3,5-Diarylidene-1-benzylpiperidin-4-one (0.40 mmol).
-
Conditions : Reflux for 6 hours, followed by silica gel chromatography.
The reaction proceeds via a chair-like transition state, favoring the formation of the 1,8a-dihydroindolizine-dione regioisomer due to reduced steric hindrance. Yields range from 63% to 85%, with LC₅₀ values in cytotoxicity assays as low as 7.27 µg/mL.
Dearomatization-Rearomatization Approaches
Recent advances employ dearomatization of pyridinium salts followed by rearomatization to construct the indolizine skeleton. A 2025 study demonstrated this using pyridinium bromides and maleimides:
General Procedure
-
Step 1 : Pyridine reacts with methyl 2-bromo-2-phenylacetate in ethyl acetate to form a pyridinium bromide.
-
Step 2 : The bromide reacts with 1-benzyl-1H-pyrrole-2,5-dione in DCE with DABCO (2.0 equiv) at 60°C.
-
Outcome : Cycloaddition and rearomatization yield the dione with 81% efficiency after column purification.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
Role of Bases
Triethylamine and DABCO facilitate deprotonation and cyclization. DABCO’s steric bulk enhances regioselectivity in dearomatization routes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,8A-dihydroindolizine-3,8(2H,5H)-dione derivatives?
- Methodological Answer : Derivatives of this scaffold are typically synthesized via multicomponent reactions involving 1,3-diones, aromatic amines, and aldehydes. For example, a green protocol uses water as a solvent and protic pyridinium ionic liquid catalysts (1 mol%) under reflux, yielding hexahydroacridine-diones with isolated yields up to 82% . Another one-pot approach employs ethylene glycol as a green solvent for intramolecular aza-Michael additions, enabling efficient cyclization without transition-metal catalysts .
- Key Data :
| Reaction Components | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1,3-dione + aromatic amine + aldehyde | Pyridinium ionic liquid (water) | 82% | |
| Octahydroxanthenes + hydroxylamine hydrochloride | Ethylene glycol | 67–78% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, (8aRS)-8,8a-dihydrofuroindolizine-dione crystallizes in a monoclinic P2₁/n space group, revealing an asymmetric N-heterocyclic core with sp²-hybridized nitrogen and planar C5–C11 atoms. Bond lengths (e.g., N1–C5 = 1.479 Å) and dihedral angles are critical for validating conjugation and steric effects . Hydrogen atoms are geometrically idealized with C–H distances of 0.93–0.98 Å during refinement .
Q. What physicochemical properties are critical for solubility and reactivity studies?
- Methodological Answer : Predicted properties include boiling point (404.6±45.0°C), pKa (9.41±0.20), and density (1.36±0.1 g/cm³). These are derived from computational models (e.g., ACD/Labs software) and validated experimentally via thermogravimetric analysis and UV-Vis spectroscopy .
Advanced Research Questions
Q. How do substituents on the indolizine core influence spectroscopic properties?
- Methodological Answer : Substituents like aryl groups or halogens alter electronic transitions, detectable via UV-Vis and fluorescence spectroscopy. For instance, 9-(4-hydroxyphenyl)-hexahydroacridine-dione exhibits IR absorption at 3276 cm⁻¹ (O–H stretch) and 1613 cm⁻¹ (C=O stretch), while nitro groups induce bathochromic shifts in UV spectra . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm regiochemistry and purity .
Q. What crystallographic features govern supramolecular interactions in solid-state studies?
- Methodological Answer : Crystal packing is dominated by C–H···O hydrogen bonds and π-stacking. In 10-benzyl-9-(3,4-dimethoxyphenyl)-hexahydroacridine-dione, orthorhombic Pbca symmetry reveals intermolecular C–H···O bonds (2.52–2.65 Å) that stabilize layered structures. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions = 25.7% of surface area) .
Q. How can computational methods validate experimental reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) optimizes transition states for key steps like aza-Michael additions. For cobalt-alanine-catalyzed syntheses, computational studies reveal that the catalyst lowers the activation energy by 12–15 kcal/mol via Lewis acid-base interactions. Mulliken charge analysis identifies nucleophilic/electrophilic centers in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
